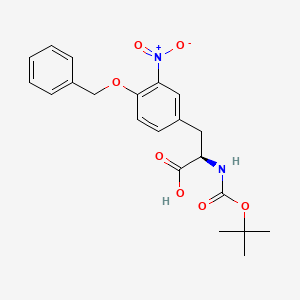
Boc-D-Tyr(Bzl,3-NO2)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Tyr(Bzl,3-NO2)-OH is a synthetic derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound features a tert-butyloxycarbonyl (Boc) group protecting the amino group, a benzyl (Bzl) group protecting the hydroxyl group, and a nitro group (3-NO2) on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Tyr(Bzl,3-NO2)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of D-tyrosine is protected using a tert-butyloxycarbonyl (Boc) group. This is usually achieved by reacting D-tyrosine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group on the tyrosine side chain is protected using a benzyl (Bzl) group. This can be done by reacting the Boc-protected tyrosine with benzyl bromide in the presence of a base.
Nitration of the Aromatic Ring: The aromatic ring of the benzyl-protected tyrosine is nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Tyr(Bzl,3-NO2)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc, Bzl, and nitro groups under specific conditions.
Substitution Reactions: The nitro group can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amino group.
Common Reagents and Conditions
Deprotection: Boc groups are typically removed using acidic conditions (e.g., trifluoroacetic acid), while Bzl groups are removed using hydrogenation (e.g., palladium on carbon).
Reduction: Nitro groups can be reduced using reagents such as hydrogen gas with a catalyst or metal hydrides.
Major Products Formed
Deprotected Tyrosine Derivatives: Removal of protective groups yields the free amino acid or its derivatives.
Amino-Substituted Derivatives: Reduction of the nitro group yields amino-substituted tyrosine derivatives.
Scientific Research Applications
Boc-D-Tyr(Bzl,3-NO2)-OH is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid, it is used in the stepwise synthesis of peptides.
Bioconjugation: The compound can be used to introduce specific functional groups into peptides for bioconjugation studies.
Drug Development: Modified peptides containing this compound can be used in drug development and screening.
Mechanism of Action
The mechanism of action of Boc-D-Tyr(Bzl,3-NO2)-OH depends on its use in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The nitro group can be used as a handle for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
Boc-D-Tyr(Bzl)-OH: Lacks the nitro group, used in similar peptide synthesis applications.
Boc-L-Tyr(Bzl,3-NO2)-OH: The L-isomer of the compound, used in peptide synthesis with different stereochemistry.
Uniqueness
Boc-D-Tyr(Bzl,3-NO2)-OH is unique due to the presence of the nitro group, which can be used for further chemical modifications. The D-isomer also provides different stereochemical properties compared to the L-isomer.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-21(2,3)30-20(26)22-16(19(24)25)11-15-9-10-18(17(12-15)23(27)28)29-13-14-7-5-4-6-8-14/h4-10,12,16H,11,13H2,1-3H3,(H,22,26)(H,24,25)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRXADRSEXVFAO-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
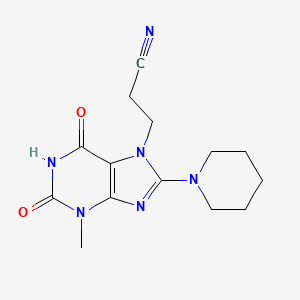
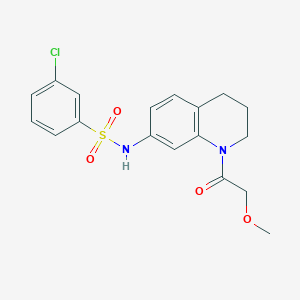
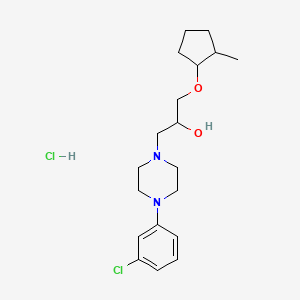
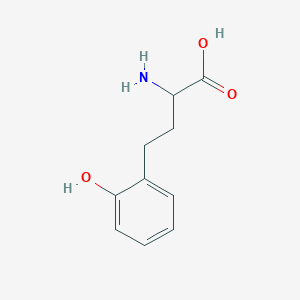
![2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2940968.png)
![N-[(2-chlorophenyl)methyl]-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2940972.png)
![2-[(4-{[(5-acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2940973.png)
![5-methoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2940974.png)
![1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940975.png)
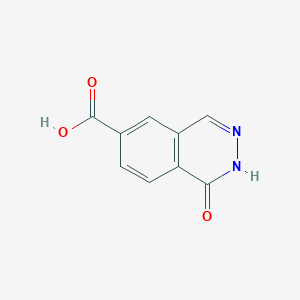
![4-[3-Hydroxy-1-(3-thienyl)propyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2940978.png)
![4-{4-[4-(Ethanesulfonyl)piperazin-1-yl]-3-nitrophenyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2940981.png)
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2940984.png)
![3-(benzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2940985.png)
